molecular formula C13H17ClN2O B13300403 4-Benzyl-1,4-diazepane-1-carbonyl chloride

4-Benzyl-1,4-diazepane-1-carbonyl chloride

Cat. No.: B13300403
M. Wt: 252.74 g/mol
InChI Key: DRESDJZUTUBQGU-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 4-benzyl-1,4-diazepane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Benzyl-1,4-diazepane+Phosgene4-Benzyl-1,4-diazepane-1-carbonyl chloride\text{4-Benzyl-1,4-diazepane} + \text{Phosgene} \rightarrow \text{this compound} 4-Benzyl-1,4-diazepane+Phosgene→4-Benzyl-1,4-diazepane-1-carbonyl chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-diazepane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 4-benzyl-1,4-diazepane-1-carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Conducted under acidic or basic conditions.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted derivatives of 4-benzyl-1,4-diazepane.

    Hydrolysis: 4-Benzyl-1,4-diazepane-1-carboxylic acid.

    Reduction: 4-Benzyl-1,4-diazepane-1-methanol.

Scientific Research Applications

4-Benzyl-1,4-diazepane-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1,4-diazepane-1-carboximidamide dihydrochloride
  • 4-Benzyl-1,4-diazepane-1-carboxylic acid
  • 4-Benzyl-1,4-diazepane-1-methanol

Uniqueness

4-Benzyl-1,4-diazepane-1-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its versatility makes it valuable in research and industrial applications.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-benzyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C13H17ClN2O/c14-13(17)16-8-4-7-15(9-10-16)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

DRESDJZUTUBQGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

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